molecular formula C8H18ClNO2 B2903671 3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride CAS No. 2416229-44-0

3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B2903671
CAS No.: 2416229-44-0
M. Wt: 195.69
InChI Key: TXUGRHNLNLRUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a cyclobutane derivative characterized by the presence of two methoxy groups and a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of 3,3-dimethoxy-2,2-dimethylcyclobutanone with an amine source under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclobutan-1-amine;hydrochloride
  • 3-Ethoxy-2,2-dimethylcyclobutan-1-amine
  • 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one

Uniqueness

3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,3-dimethoxy-2,2-dimethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2)6(9)5-8(7,10-3)11-4;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZMTCPWIARVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(OC)OC)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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